molecular formula C6H5NO2 B112183 2-Hydroxy-4-pyridinecarboxaldehyde CAS No. 188554-13-4

2-Hydroxy-4-pyridinecarboxaldehyde

Cat. No.: B112183
CAS No.: 188554-13-4
M. Wt: 123.11 g/mol
InChI Key: IDDXMCNSHNXTRS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a formyl group (–CHO) and the hydrogen atom at the 2-position is replaced by a hydroxyl group (–OH). This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Safety and Hazards

“2-Hydroxy-4-pyridinecarboxaldehyde” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-pyridinecarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-pyridine with an oxidizing agent to introduce the formyl group at the 4-position. Another method includes the use of 2-hydroxy-4-pyridinecarboxylic acid, which is then subjected to a reduction reaction to form the aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-pyridinecarboxaldehyde involves its ability to form Schiff bases with primary amines. This reaction is crucial in the formation of coordination complexes with transition metals, which can exhibit various biological activities. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-pyridinecarboxaldehyde is unique due to the presence of both the hydroxyl and formyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse derivatives compared to its analogs .

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXMCNSHNXTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363762
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188554-13-4
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-pyridinecarboxaldehyde
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